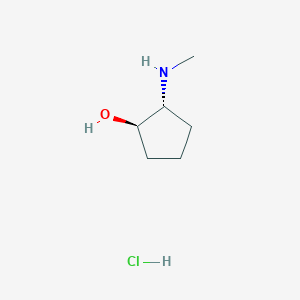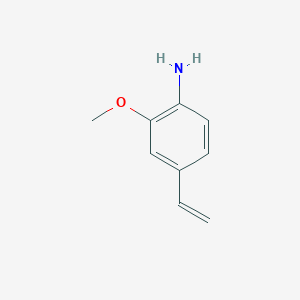
2-Methoxy-4-vinylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-vinylaniline is an organic compound with the molecular formula C9H11NO It is a derivative of aniline, featuring a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methoxy-4-vinylaniline can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with acetylene under specific conditions to introduce the vinyl group. Another method includes the palladium-catalyzed amination of 4-bromo-2-methoxyphenylacetylene with aniline .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-4-vinylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce the nitro group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted anilines and reduced amines.
Substitution: Various substituted anilines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-4-vinylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-vinylaniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
2-Methoxy-4-vinylphenol: Similar in structure but with a hydroxyl group instead of an amino group.
4-Vinylaniline: Lacks the methoxy group, making it less versatile in certain reactions.
2-Methoxy-4-nitroaniline: Contains a nitro group, which significantly alters its reactivity and applications .
Uniqueness: 2-Methoxy-4-vinylaniline’s combination of methoxy and vinyl groups provides unique reactivity and versatility, making it valuable in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
4-ethenyl-2-methoxyaniline |
InChI |
InChI=1S/C9H11NO/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6H,1,10H2,2H3 |
Clave InChI |
YHIXMPYRPBPBGO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


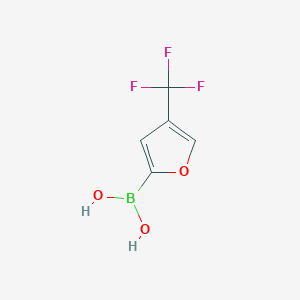
![1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12944355.png)
![Ethanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12944377.png)
![(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12944379.png)

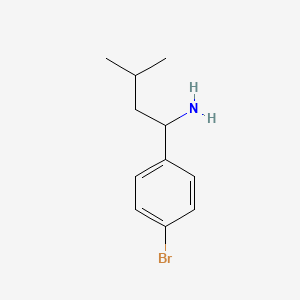


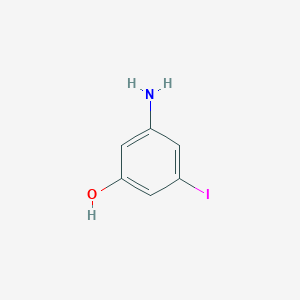
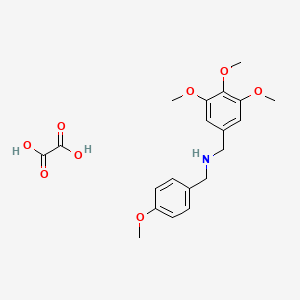
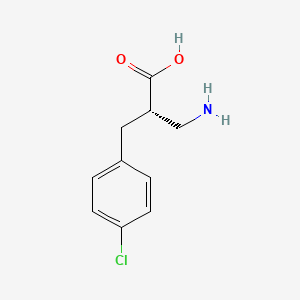
![5-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B12944439.png)
![Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine](/img/structure/B12944441.png)
